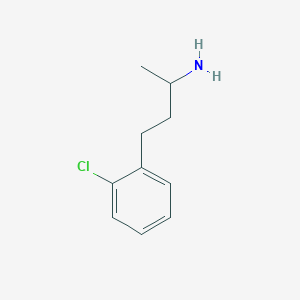

3-(2-Chloro-phenyl)-1-methyl-propylamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds usually involves reactions like nucleophilic substitution or addition, where the amine group (-NH2) is introduced into the molecule . The exact method would depend on the starting materials and the specific conditions required.

Chemical Reactions Analysis

The chemical reactions involving “3-(2-Chloro-phenyl)-1-methyl-propylamine” could be numerous, depending on the reaction conditions and the other reactants involved. It could potentially undergo reactions typical for amines and aromatic compounds .

Applications De Recherche Scientifique

Analytical Characterization and Synthesis

3-(2-Chloro-phenyl)-1-methyl-propylamine and related compounds have been studied for their synthesis and analytical characterization. These substances, including arylcyclohexylamines, are of interest in forensic science due to their emerging use as psychoactive substances. Analytical techniques such as gas chromatography, high-performance liquid chromatography, mass spectrometry, and spectroscopy methods have been employed to characterize these compounds (Wallach et al., 2016).

Spectrofluorimetric Determination in Pharmaceuticals

Research has been conducted on the spectrofluorimetric determination of similar compounds in pharmaceutical formulations. These studies help in understanding the interactions of such compounds with other substances, which is essential for ensuring the safety and efficacy of pharmaceutical products (Rodrigues, 2012).

Dopaminergic Activity

Compounds structurally related to 3-(2-Chloro-phenyl)-1-methyl-propylamine have been synthesized and evaluated for their dopaminergic activity. This research is crucial in understanding how these compounds interact with dopamine receptors, which has implications for developing new treatments for neurological disorders (Pfeiffer et al., 1982).

Antibacterial and Modulatory Activity

In silico evaluations and in vitro assays have been conducted to explore the antibacterial and modulatory activities of compounds similar to 3-(2-Chloro-phenyl)-1-methyl-propylamine. These studies contribute to the development of new antibacterial agents and can provide insights into overcoming bacterial resistance (Figueredo et al., 2020).

Crystal Structure Analysis

Research into the crystal structures of related compounds has been conducted to better understand their molecular configurations. This information is valuable for the development of new drugs and materials with specific properties (Childs et al., 1989).

Comparative Pharmacology

Studies have compared the pharmacological properties of cyclohexylalkylamines, closely related to 3-(2-Chloro-phenyl)-1-methyl-propylamine, to understand their effects on biological systems. Such research is essential for drug development and understanding the physiological impacts of these compounds (Marsh, 1948).

Chiral Synthesis in Antidepressant Drugs

3-(2-Chloro-phenyl)-1-methyl-propylamine has been used as a chiral intermediate in synthesizing antidepressant drugs. The use of microbial reductases for the asymmetric synthesis of this compound highlights its importance in pharmaceutical manufacturing (Choi et al., 2010).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as benzazepines, have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

It’s known that the compound can be used in the synthesis of benzazepines , which are known to interact with various biological targets and induce a range of effects .

Biochemical Pathways

Benzazepines, which can be synthesized from this compound, are known to interact with various biochemical pathways .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(2-chlorophenyl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5,8H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYONMJJWKTSBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloro-phenyl)-1-methyl-propylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

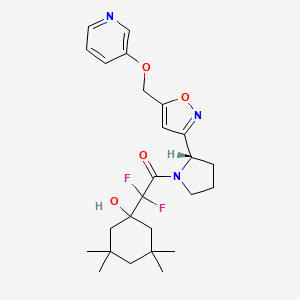

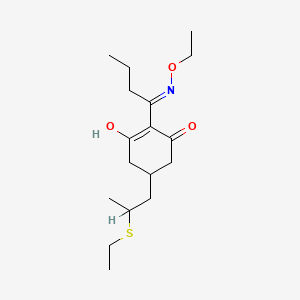

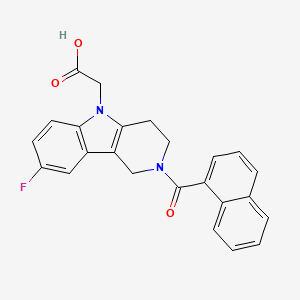

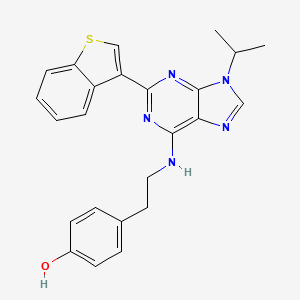

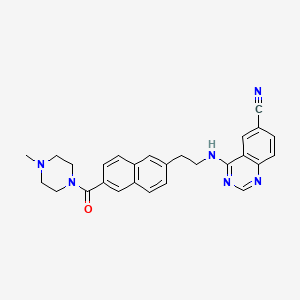

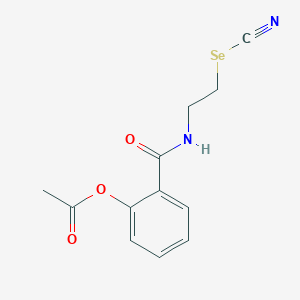

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1S,2S)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine](/img/structure/B610789.png)